molecular formula C13H9FN2O2S B263015 4-cyano-N-(3-fluorophenyl)benzenesulfonamide

4-cyano-N-(3-fluorophenyl)benzenesulfonamide

Cat. No. B263015
M. Wt: 276.29 g/mol
InChI Key: STVGOFZEVBFLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(3-fluorophenyl)benzenesulfonamide, also known as CFBS, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. CFBS has been synthesized and studied for its potential as a therapeutic agent, as well as its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-fluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-cyano-N-(3-fluorophenyl)benzenesulfonamide has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-cyano-N-(3-fluorophenyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, 4-cyano-N-(3-fluorophenyl)benzenesulfonamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 4-cyano-N-(3-fluorophenyl)benzenesulfonamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. It has also been shown to have potential as a therapeutic agent for cancer and inflammation. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-cyano-N-(3-fluorophenyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a tool for studying protein kinase C and the NF-κB pathway. 4-cyano-N-(3-fluorophenyl)benzenesulfonamide may also have potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 4-cyano-N-(3-fluorophenyl)benzenesulfonamide involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanogen bromide to yield the final product, 4-cyano-N-(3-fluorophenyl)benzenesulfonamide. The process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-cyano-N-(3-fluorophenyl)benzenesulfonamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, particularly in breast cancer and colon cancer cell lines. 4-cyano-N-(3-fluorophenyl)benzenesulfonamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

properties

Product Name

4-cyano-N-(3-fluorophenyl)benzenesulfonamide

Molecular Formula

C13H9FN2O2S

Molecular Weight

276.29 g/mol

IUPAC Name

4-cyano-N-(3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C13H9FN2O2S/c14-11-2-1-3-12(8-11)16-19(17,18)13-6-4-10(9-15)5-7-13/h1-8,16H

InChI Key

STVGOFZEVBFLBO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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